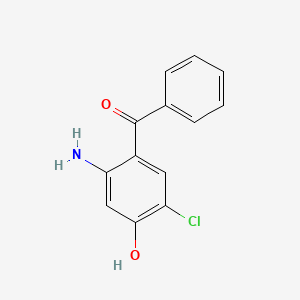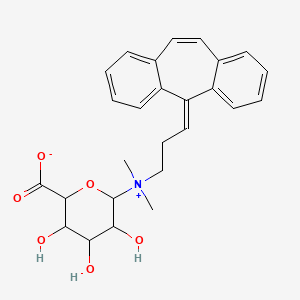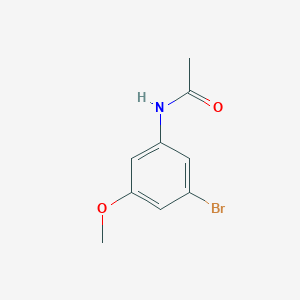
N-(3-bromo-5-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-5-methoxyphenyl)acetamide typically involves the acylation of 3-bromo-5-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Material: 3-bromo-5-methoxyaniline
Reagent: Acetic anhydride or acetyl chloride
Base: Pyridine or triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-bromo-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: N-(3-substituted-5-methoxyphenyl)acetamide derivatives.
Oxidation: N-(3-bromo-5-hydroxyphenyl)acetamide or N-(3-bromo-5-formylphenyl)acetamide.
Reduction: N-(3-bromo-5-methoxyphenyl)ethylamine.
Applications De Recherche Scientifique
Chemistry: N-(3-bromo-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various transformations, including nucleophilic substitution and coupling reactions .
Biology and Medicine: This compound may be explored for its potential biological activities. Derivatives of acetanilide have been studied for their analgesic, anti-inflammatory, and antipyretic properties. This compound could be investigated for similar pharmacological effects .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its bromine and methoxy substituents provide unique properties that can be leveraged in various applications .
Mécanisme D'action
The mechanism of action of N-(3-bromo-5-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and methoxy group could influence its binding affinity and selectivity towards these targets. Detailed studies would be required to elucidate the exact molecular pathways involved .
Comparaison Avec Des Composés Similaires
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(4-bromo-5-methoxyphenyl)acetamide
- N-(3-chloro-5-methoxyphenyl)acetamide
Comparison: N-(3-bromo-5-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the 3-position bromine may offer different steric and electronic effects compared to the 2- or 4-position, leading to variations in reaction outcomes and pharmacological properties .
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
N-(3-bromo-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-8-3-7(10)4-9(5-8)13-2/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
AVTDLCBEBQRRRO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


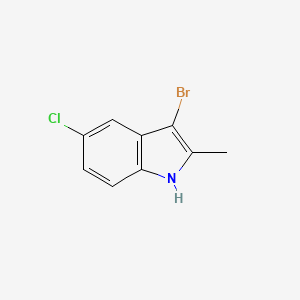
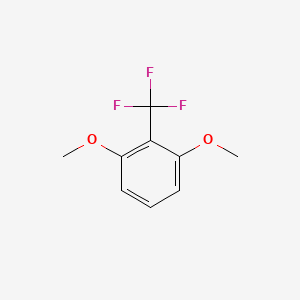
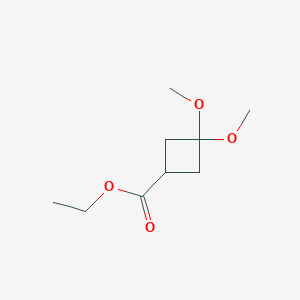
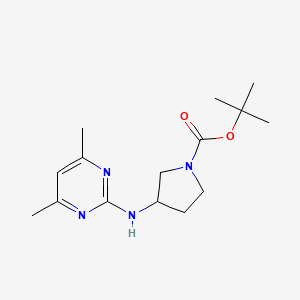


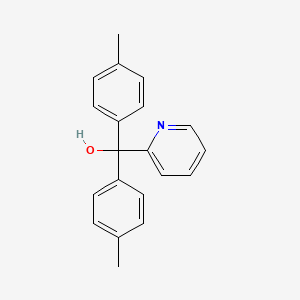

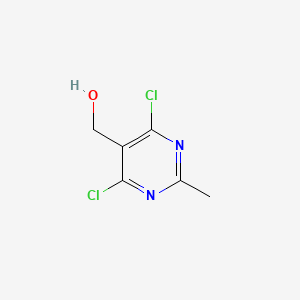
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

